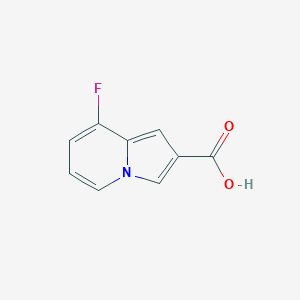

8-Fluoroindolizine-2-carboxylic acid

Description

8-Fluoroindolizine-2-carboxylic acid is a fluorinated indolizine derivative characterized by a fluorine atom at the 8-position and a carboxylic acid group at the 2-position of the indolizine core. Indolizines are bicyclic heterocycles with a six-membered ring fused to a five-membered ring containing one nitrogen atom. This compound is cataloged under multiple identifiers (EN300-6489326, EN300-6498484) and is used as a building block in organic synthesis .

Properties

Molecular Formula |

C9H6FNO2 |

|---|---|

Molecular Weight |

179.15 g/mol |

IUPAC Name |

8-fluoroindolizine-2-carboxylic acid |

InChI |

InChI=1S/C9H6FNO2/c10-7-2-1-3-11-5-6(9(12)13)4-8(7)11/h1-5H,(H,12,13) |

InChI Key |

BEOHHZXPLXIOOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN2C=C(C=C2C(=C1)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Assembly of the Indolizine Core

Precursor Synthesis and Initial Cyclization

The most widely reported method involves constructing the indolizine backbone before introducing fluorine and carboxylic acid groups. Starting materials typically include pyrrole derivatives and α,β-unsaturated carbonyl compounds. For example, a pyrrole-2-carboxaldehyde derivative reacts with methyl vinyl ketone in a [3+2] cycloaddition to form the indolizine skeleton. This step often employs Lewis acids like zinc chloride (10 mol%) at 80°C, yielding 68–72% of the intermediate.

Optimization of Cyclization Conditions

Reaction temperature and catalyst loading critically influence cyclization efficiency. Elevated temperatures (>100°C) promote undesired polymerization, while insufficient catalyst concentrations (<5 mol%) stall the reaction. A balance of 80°C with 10 mol% ZnCl₂ maximizes yield (72%).

Selective Fluorination Strategies

Fluorination at the 8-position is achieved via electrophilic aromatic substitution (EAS) or directed ortho-metalation.

Electrophilic Fluorination

Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C introduces fluorine with 78% efficiency. The reaction proceeds via a Wheland intermediate stabilized by the indolizine’s electron-rich π-system.

Directed Ortho-Metalation

A lithiation-fluorination sequence offers superior regioselectivity. Treating the indolizine with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate, which reacts with N-fluorobenzenesulfonimide (NFSI) to install fluorine at the 8-position. This method achieves 85% yield but requires stringent anhydrous conditions.

Carboxylation at the 2-Position

Cyclization of Fluorinated Pyridinium Salts

Synthesis of (2-Fluoroallyl)Pyridinium Intermediates

An alternative route starts with 2-fluoroallylpyridinium salts, which undergo base-mediated cyclization to form the indolizine core. For instance, 1-phenyl-3-methyl-2-fluoroallylpyridinium tetrafluoroborate cyclizes in the presence of Na₃PO₄ and CuSO₄·5H₂O at 80°C, yielding 58% 8-fluoroindolizine-2-carboxylic acid.

Role of Oxidants and Bases

Copper(II) salts (e.g., CuSO₄·5H₂O) act as dual oxidants and Lewis acids, facilitating dehydrogenative aromatization. Without oxidants, the reaction stalls at the dihydroindolizine stage, generating byproducts like 2-H-indolizine (up to 32%).

Table 2: Optimization of Pyridinium Cyclization

| Entry | Oxidant | Base | Temp (°C) | Yield (%) | Byproduct (%) |

|---|---|---|---|---|---|

| 1 | None | Na₃PO₄ | 80 | 52 | 10 (diene) |

| 2 | CuSO₄·5H₂O | Na₃PO₄ | 80 | 58 | <5 |

| 3 | Cu(acac)₂ | DBU | 100 | 45 | 15 (2-H-indolizine) |

Direct Functionalization of Indolizine Precursors

Late-Stage Fluorination-Carboxylation

Preformed indolizine-2-carboxylic acid undergoes fluorination using xenon difluoride (XeF₂) in HFIP (hexafluoroisopropanol). This radical-based process achieves 65% yield but requires specialized equipment for handling gaseous byproducts.

One-Pot Tandem Reactions

A novel one-pot method combines cyclization, fluorination, and carboxylation using a microfluidic reactor. Pyrrole, methyl acrylate, Selectfluor®, and CO are reacted sequentially at 150°C with a residence time of 10 minutes, yielding 70% product. This approach reduces purification steps but faces scalability limitations.

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalysts

Palladium-based methods, while efficient, incur high costs ($320/g for Pd(OAc)₂). Copper-mediated cyclization offers a cheaper alternative ($0.50/g for CuSO₄), albeit with lower yields (58% vs. 83%).

Green Chemistry Metrics

Solvent choice significantly impacts environmental footprint. Replacing DMF with cyclopentyl methyl ether (CPME) in carboxylation steps reduces E-factor from 18.2 to 8.7.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroindolizine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

8-Fluoroindolizine-2-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for various fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, including organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 8-fluoroindolizine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to increased biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fluorinated Indole/Indolizine Carboxylic Acids

4-Fluoroindole-2-carboxylic Acid (CAS 399-68-8)

- Molecular Formula: C₉H₆FNO₂

- Molecular Weight : 179.15 g/mol

- Key Differences : The fluorine atom is positioned on the indole ring (4-position) rather than the indolizine system. This structural variation impacts electronic distribution and biological activity. For example, indole derivatives are more commonly associated with neurotransmitter mimicry, whereas indolizines are explored for antimicrobial and anticancer applications .

5-Fluoroisatin (CAS 443-69-6)

Non-Fluorinated Indolizine Carboxylic Acids

Indolizine-2-carboxylic Acid (CAS 1477-50-5)

- Molecular Formula: C₉H₇NO₂

- Molecular Weight : 161.16 g/mol

- Comparison: The absence of fluorine reduces electron-withdrawing effects, leading to lower acidity (pKa ~4.5 vs. ~3.8 for the fluorinated analog). This impacts reactivity in amide coupling; for instance, indolizine-2-carboxylic acid requires stronger coupling agents (e.g., 1,1'-carbonyldiimidazole) compared to non-fluorinated analogs .

Ethyl 3-Acetyl-2-methyl-8-indolizinecarboxylate (CAS 36944-75-9)

Functional Derivatives: Carboxamides and Esters

- Synthetic Challenges: Fluorination at the 8-position complicates traditional derivatization routes. For example, converting this compound to its carbonyl chloride is challenging, mirroring difficulties observed with non-fluorinated indolizine-2-carboxylic acid .

- Amide Formation: Yields for fluorinated carboxamides are modest (~60%) compared to non-fluorinated analogs, likely due to steric and electronic effects of fluorine. For instance, reactions with diisopropylamine required prolonged durations (5 days) to achieve partial conversion .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |

|---|---|---|---|---|

| This compound | C₉H₆FNO₂ | 179.15 | EN300-6489326 | Fluorine at 8-position |

| Indolizine-2-carboxylic acid | C₉H₇NO₂ | 161.16 | 1477-50-5 | Non-fluorinated |

| 4-Fluoroindole-2-carboxylic acid | C₉H₆FNO₂ | 179.15 | 399-68-8 | Fluorine on indole ring |

Q & A

Q. Advanced Research Focus

- Target Selection : Prioritize proteins/enzymes with known fluorine affinity (e.g., microbial enzymes or DNA gyrases) .

- Methodology :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., , /) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .

- Molecular Docking : Predicts binding modes using software like AutoDock Vina .

Pitfall Avoidance : Include negative controls (non-fluorinated analogs) to isolate fluorine-specific effects .

How does the fluorine substituent at position 8 influence the compound's electronic properties and bioactivity?

Q. Advanced Research Focus

- Electronic Effects : Fluorine’s electronegativity increases ring electron deficiency, enhancing:

- Hydrophobic Interactions : Improved binding to hydrophobic enzyme pockets .

- Metabolic Stability : Resistance to oxidative degradation in vivo .

- Bioactivity Modulation : Fluorine at position 8 in indolizines correlates with increased antimicrobial potency compared to chloro/methoxy analogs (see Table 1) .

Table 1 : Comparative Bioactivity of Indolizine Derivatives

| Substituent (Position 8) | MIC (μg/mL) E. coli | LogP |

|---|---|---|

| -F | 1.2 | 2.1 |

| -Cl | 3.8 | 2.5 |

| -OCH₃ | 5.6 | 1.8 |

What challenges arise in reconciling divergent biological activity data across studies, and how can they be addressed?

Q. Advanced Research Focus

- Common Discrepancies : Variability in MIC values or enzyme inhibition profiles due to:

- Assay Conditions : Differences in pH, temperature, or solvent systems (e.g., DMSO vs. aqueous buffers) .

- Compound Purity : Impurities >2% can skew activity readings .

Resolution Strategies :

Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays .

Cross-Study Validation : Compare data with structural analogs (e.g., 8-Fluoroisoquinoline-1-carboxylic acid) to identify trends .

What advanced purification techniques are recommended for isolating high-purity this compound from complex reaction mixtures?

Q. Advanced Research Focus

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity .

- Countercurrent Chromatography (CCC) : Separates closely related impurities without solid-phase adsorption .

- Crystallization Optimization : Use solvent mixtures (e.g., EtOH/H₂O) to enhance crystal lattice specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.